2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride
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Overview
Description
2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring and an oxolane (tetrahydrofuran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Azide: The starting material, such as 3-aminotetrahydrofuran, is converted to its corresponding azide derivative.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydrochloride Formation: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(oxolan-3-yl)azetidine hydrochloride
- 2-(oxolan-3-yl)propan-2-amine hydrochloride
- 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride
Uniqueness
2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of both the triazole ring and the oxolane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
CAS No. |
2639437-48-0 |
---|---|
Molecular Formula |
C6H11ClN4O |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
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